Product packaging for BOC-D-THR(TBU)-OH(Cat. No.:)

BOC-D-THR(TBU)-OH

Cat. No.: B8816332
M. Wt: 275.34 g/mol
InChI Key: LKRXXARJBFBMCE-UHFFFAOYSA-N
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Description

Evolution of Synthetic Strategies for Peptide and Peptidomimetic Scaffolds

The synthesis of peptides has undergone a significant transformation over the last century. Early efforts, known as solution-phase peptide synthesis (LPPS), involved the sequential addition of amino acids in a solvent. openaccessjournals.comnih.gov This classical approach was instrumental in the first synthesis of the hormone oxytocin, a landmark achievement that demonstrated the feasibility of constructing biologically active peptides in the laboratory. nih.govresearchgate.netmasterorganicchemistry.com However, LPPS was often laborious and challenging for longer peptide chains due to the need for purification after each coupling step. openaccessjournals.com

A revolutionary breakthrough came in 1963 when R. Bruce Merrifield introduced solid-phase peptide synthesis (SPPS). researchgate.netmasterorganicchemistry.compeptide.com In SPPS, the initial amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion. peptide.compeptide.com This method simplified the purification process, as excess reagents and byproducts could be washed away by filtration, and it also enabled the automation of peptide synthesis. peptide.com The development of SPPS was a pivotal moment, making the synthesis of complex peptides more practical and accessible, which has profoundly impacted research in biochemistry, medicinal chemistry, and drug development. peptide.com

Key to the success of SPPS was the development of effective protecting group strategies. The initial "Boc/Bzl" strategy, introduced by Merrifield, utilized the acid-labile tert-butoxycarbonyl (Boc) group for temporary protection of the N-terminus and more acid-stable benzyl (B1604629) (Bzl)-based groups for side-chain protection. masterorganicchemistry.compeptide.com Later, the "Fmoc/tBu" strategy was developed, which employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the N-terminus and acid-labile tert-butyl (tBu) based groups for the side chains. masterorganicchemistry.compeptide.com This orthogonal protection scheme offered milder deprotection conditions, which helped to minimize side reactions and improve the quality of synthesized peptides. nih.gov These advancements have enabled the efficient production of peptides with high purity and yield, facilitating the creation of complex structures like cyclic peptides and peptidomimetics. openaccessjournals.com

Significance of Protected Chiral Amino Acids as Essential Synthetic Building Blocks

Amino acids, with the exception of achiral glycine, are chiral molecules, existing as L- and D-enantiomers. wikipedia.org In nature, proteins are almost exclusively composed of L-amino acids, and this homochirality is fundamental to their proper folding, structure, and function. nih.gov Therefore, in chemical synthesis, controlling the stereochemistry of the peptide backbone is paramount.

The use of protected chiral amino acids as building blocks is essential for several reasons:

Preventing Unwanted Reactions: Amino acids possess multiple reactive functional groups (the α-amino group, the α-carboxyl group, and a side chain). During peptide bond formation, these groups must be temporarily blocked or "protected" to prevent unwanted side reactions and polymerization. peptide.compeptide.com

Ensuring Sequential Assembly: Protection of the α-amino group of one amino acid allows its carboxyl group to be selectively coupled with the deprotected α-amino group of another, ensuring the controlled, stepwise elongation of the peptide chain in the desired sequence. peptide.com

Preserving Chiral Integrity: The synthesis must proceed without racemization (the conversion of a pure enantiomer into a mixture of both enantiomers) at the chiral center. Using pre-synthesized, chirally pure protected amino acids is a robust strategy to maintain the stereochemical integrity of the final peptide. acs.org The development of enzymatic and asymmetric synthesis methods has been crucial for producing these optically pure amino acids. rsc.org

The incorporation of non-natural D-amino acids is a significant strategy in drug design. Peptides containing D-amino acids often exhibit enhanced stability and resistance to proteolytic degradation by enzymes in the body, which typically recognize only L-amino acids. nih.gov This can lead to a longer biological half-life and improved therapeutic potential.

Contextualizing BOC-D-THR(TBU)-OH within Advanced Organic Synthesis Paradigms

This compound is a doubly protected derivative of the non-proteinogenic D-threonine. Its structure and protecting groups make it a valuable reagent in advanced organic synthesis, particularly within the Boc/Bzl SPPS framework.

D-Configuration: The "D" in its name signifies that it is the D-enantiomer of threonine. Its inclusion in a peptide sequence is a deliberate design choice to confer specific properties, such as increased enzymatic stability. nih.gov

Boc Protecting Group: The N-terminus of the D-threonine is protected by a tert-butoxycarbonyl (Boc) group. This group is stable under neutral and basic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), to reveal the free amine for the next coupling step in SPPS. peptide.com

Tbu Protecting Group: The hydroxyl group (-OH) in the threonine side chain is protected by a tert-butyl (tBu) ether. The tBu group is stable to the acidic conditions used for Boc removal but is cleaved under stronger acidic conditions, such as with hydrofluoric acid (HF), typically used at the final stage to release the completed peptide from the resin. peptide.compeptide.com This differential stability is a cornerstone of the Boc/Bzl orthogonal protection strategy. peptide.com

The use of this compound allows for the precise and controlled incorporation of a D-threonine residue with a protected side chain into a growing peptide. This prevents the side-chain hydroxyl group from participating in unwanted reactions during synthesis and ensures the integrity of the final product. It is a specialized building block used to create peptides with tailored structures and enhanced biological properties.

Research Data on this compound

The following tables provide key identifiers and computed physical properties for the compound this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Product Name This compound
CAS Number 201217-86-9 chemicalbook.comchemicalbook.com
Molecular Formula C13H25NO5 chemicalbook.com
Synonym N-(tert-Butoxycarbonyl)-O-tert-butyl-D-threonine

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 275.34 g/mol chemicalbook.com
Boiling Point 391.3±37.0 °C (Predicted) chemicalbook.com
Density 1.070 g/cm³ (Predicted) chemicalbook.com

Compound Index

The chemical compounds mentioned in this article are listed below.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25NO5 B8816332 BOC-D-THR(TBU)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)

InChI Key

LKRXXARJBFBMCE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Boc D Thr Tbu Oh and Its Integration into Complex Architectures

Chemical Synthesis of BOC-D-THR(TBU)-OH as a Chiral Synthon

The synthesis of this compound requires precise control over stereochemistry and the selective protection of two functional groups: the α-amino group and the side-chain hydroxyl group.

Stereoselective Synthetic Routes and Precursor Utilization

The primary precursor for the synthesis of this compound is D-threonine. The stereoselectivity of the final product is directly derived from the inherent chirality of this starting material. The synthetic process involves a two-step protection strategy.

N-α-Boc Protection: The α-amino group of D-threonine is first protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out under basic conditions, which can be achieved using aqueous or anhydrous methods with a suitable base to facilitate the formation of the tert-butyl carbamate. organic-chemistry.org This step yields Boc-D-Thr-OH.

O-tert-butylation: The side-chain hydroxyl group is subsequently protected with a tert-butyl (tBu) group. This is often achieved by reacting Boc-D-Thr-OH with isobutylene (B52900) in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

A related synthesis for a similar compound, Z-Thr(tBu)-OH, highlights the general principles. In that process, the Z-protected threonine derivative is treated with isobutylene and an acid catalyst, followed by saponification to yield the final product. google.com A similar logic applies to the Boc-protected variant, ensuring the D-configuration is maintained throughout the synthesis.

Table 1: Precursors and Reagents in the Synthesis of this compound

StepPrecursor/IntermediateKey Reagent(s)Function
1D-ThreonineDi-tert-butyl dicarbonate (Boc₂O), BaseProtection of the α-amino group
2Boc-D-Thr-OHIsobutylene, Acid Catalyst (e.g., H₂SO₄)Protection of the side-chain hydroxyl group

Considerations for Reaction Yield Optimization and Process Scalability

Optimizing the yield and ensuring the scalability of this compound synthesis are critical for its use in large-scale peptide manufacturing. Key considerations include:

Reaction Conditions: Temperature control is crucial. For instance, in the reduction of similar protected amino acids, maintaining a low temperature (e.g., 0°C) is vital to prevent side reactions and decomposition of protecting groups, thereby increasing the yield. google.com

Reagent Purity and Stoichiometry: Using high-purity precursors and carefully controlling the molar equivalents of reagents like Boc₂O and isobutylene minimizes the formation of impurities and maximizes conversion.

Work-up and Purification: Efficient extraction and crystallization protocols are necessary to isolate the pure product. The choice of solvents for extraction (e.g., ethyl acetate) and crystallization (e.g., petroleum ether) significantly impacts the final yield and purity. google.com

Scalability: When scaling up production, managing the heat generated during exothermic steps, such as acid-catalyzed reactions or precipitation, is essential. acs.org The use of jacketed reactors and controlled addition rates can maintain optimal temperature profiles. acs.org Furthermore, adapting the process for industrial equipment requires ensuring that mixing (e.g., mechanical stirring and nitrogen bubbling) is sufficient to maintain homogeneity. acs.org

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent for incorporating D-threonine into peptide chains using SPPS, a method where a peptide is assembled sequentially while anchored to an insoluble solid support. biosynth.comiris-biotech.de

Boc Strategy Protocols for Stepwise Peptide Elongation

The Boc strategy was one of the first widely adopted methods in SPPS. americanpeptidesociety.org The synthesis cycle for incorporating this compound involves several key steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (B109758) (DCM). americanpeptidesociety.orgresearchgate.net

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIPEA), to free the terminal amine for the next coupling reaction.

Coupling: this compound is pre-activated with a coupling reagent (e.g., carbodiimides like DIC combined with an additive like HOBt, or phosphonium (B103445)/aminium salts like HBTU) and added to the resin to form a new peptide bond. acs.orgmdpi.com An excess of reagents is often used to drive the reaction to completion. iris-biotech.de

Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and by-products before the next cycle begins. iris-biotech.de

This cycle is repeated until the desired peptide sequence is fully assembled. The tBu side-chain protecting group on the threonine residue remains stable during the repetitive TFA treatments used for N-terminal Boc removal. sigmaaldrich.com

Orthogonal Protecting Group Schemes for Diversified Peptide Assembly

Orthogonal protecting groups are essential for synthesizing complex peptides with side-chain modifications, such as cyclization or branching. iris-biotech.dethieme-connect.de An orthogonal system allows for the selective removal of one type of protecting group in the presence of others. biosynth.comthieme-connect.de

While the Boc/Bzl strategy is considered quasi-orthogonal (both groups are acid-labile but removed with different acid strengths), combining Boc-SPPS with other classes of protecting groups offers true orthogonality. biosynth.com For example, a peptide can be synthesized using the Boc strategy, incorporating this compound, while another amino acid, like lysine (B10760008), is protected with a base-labile Fmoc group or a hydrazine-labile Dde group. peptide.comsigmaaldrich.com

This allows for the selective deprotection of the lysine side-chain on the solid support by treatment with piperidine (B6355638) (for Fmoc) or hydrazine (B178648) (for Dde). peptide.comsigmaaldrich.com The newly exposed amine can then be modified, for instance, by attaching a fatty acid, a fluorescent label, or another peptide chain, while the tBu group on threonine and all other side-chain protections remain intact. sigmaaldrich.com The N-terminus must be kept Boc-protected during this side-chain deprotection step to prevent unwanted reactions. peptide.com

Table 2: Examples of Orthogonal Protecting Groups Compatible with Boc-SPPS

N-α ProtectionSide-Chain Protection (e.g., on Lys, Asp)Deprotection ConditionOrthogonality with Boc/tBu
BocFmoc (Fluorenylmethyloxycarbonyl)Base (e.g., 20% Piperidine in DMF)High
BocDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2-4% Hydrazine in DMFHigh
BocAlloc (Allyloxycarbonyl)Pd(0) catalystHigh
BocMtt (Methyltrityl)Mild Acid (e.g., 1% TFA in DCM)Partial

Comparative Analysis of Boc- and Fmoc-Based Methodologies for Incorporating this compound

The two dominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches. iris-biotech.de The choice between them for incorporating a residue like D-Thr(tBu) depends on the specific requirements of the target peptide.

In contrast, the Boc/Bzl strategy uses TFA for the iterative removal of the N-terminal Boc group and a much stronger, hazardous acid like hydrofluoric acid (HF) for the final cleavage and side-chain deprotection. americanpeptidesociety.orgresearchgate.net

When incorporating this compound, the tBu side-chain protection is compatible with both methods.

In Boc-SPPS , the tBu group on the threonine side-chain is stable to the repetitive TFA deprotection steps and is removed simultaneously with benzyl-type side-chain protecting groups and the peptide-resin linkage during the final HF cleavage.

In Fmoc-SPPS , the corresponding building block would be Fmoc-D-Thr(tBu)-OH. The tBu group is stable to the basic conditions used for Fmoc removal and is cleaved at the end with TFA, along with the resin linkage. sigmaaldrich.combiocrick.com

Table 3: Comparison of Boc and Fmoc Strategies for Incorporating a Thr(tBu) Residue

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
N-α Protection Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Side-Chain Protection (Thr) tBu (tert-Butyl)tBu (tert-Butyl)
N-α Deprotection Reagent Acid (e.g., 50% TFA in DCM) researchgate.netBase (e.g., 20% Piperidine in DMF) researchgate.net
Final Cleavage Reagent Strong Acid (e.g., HF, TFMSA) iris-biotech.decsic.esModerate Acid (e.g., 95% TFA) iris-biotech.de
Key Advantage Favorable for some sequences prone to racemization under basic conditions. americanpeptidesociety.orgMilder overall conditions; avoids highly toxic HF; true orthogonality. iris-biotech.deamericanpeptidesociety.org
Key Disadvantage Requires harsh, hazardous acids for final cleavage; less "green". iris-biotech.deamericanpeptidesociety.orgBase-labile Fmoc group can cause side reactions (e.g., DKP formation); aggregation issues. researchgate.netcsic.es

Solution-Phase Synthesis Approaches Employing this compound

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), represents a classical yet powerful strategy for producing peptides, especially for large-scale manufacturing. Unlike solid-phase synthesis where the growing peptide is anchored to a resin, solution-phase methods involve coupling amino acids or peptide fragments entirely in a solvent system. rsc.orgbachem.com The key advantage of this approach is the ability to purify and characterize intermediate fragments after each coupling step, which can lead to a highly pure final product.

The integration of this compound into a solution-phase strategy typically involves the coupling of protected peptide fragments. For instance, a di- or tripeptide fragment can be synthesized and purified, and then coupled to another fragment containing the this compound residue. This convergent approach minimizes the number of iterative steps on a single large molecule, thereby reducing the potential for cumulative side reactions and simplifying purification. rsc.org

Advanced Coupling and Reaction Technologies in Peptide Chemistry

The efficiency of peptide bond formation is paramount to successful synthesis. Modern peptide chemistry has seen the advent of several technologies designed to accelerate reaction rates, improve yields, and promote greener manufacturing processes.

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has become a popular technique for accelerating the traditionally slow steps of peptide chain elongation. researchgate.net By applying microwave irradiation, both the coupling and deprotection steps can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times. researchgate.netresearchgate.net While often applied in solid-phase synthesis, the principles are relevant to enhancing reaction kinetics in solution as well.

The use of microwave energy can reduce the time for a single coupling cycle from hours to mere minutes. biorxiv.org For example, a coupling step that might take 16 hours at room temperature could potentially be completed in 1 hour at 60°C under microwave irradiation. Similarly, Fmoc deprotection can be shortened from 30 minutes to under 2 minutes at elevated temperatures. biorxiv.org This acceleration is particularly beneficial when incorporating sterically hindered amino acids like this compound. However, conditions must be carefully optimized, as elevated temperatures can sometimes increase the risk of side reactions, such as epimerization, especially for sensitive residues. researchgate.net

ParameterConventional Synthesis (Room Temp)Microwave-Assisted Synthesis (MW)
Coupling Time 1-16 hours2 minutes - 1 hour
Deprotection Time 20-30 minutes1-3 minutes
Key Advantage Milder conditions, potentially fewer temperature-induced side reactions.Drastic reduction in overall synthesis time, increased efficiency. researchgate.net
Consideration Slower throughput, especially for long or difficult sequences.Requires careful optimization to avoid side reactions like epimerization for certain residues. researchgate.net

In a push towards green and sustainable chemistry, mechanochemical and solvent-free methods for peptide bond formation have gained traction. Mechanochemistry utilizes mechanical energy, typically from ball milling, to initiate and sustain chemical reactions between solid reagents, often in the absence of any solvent. nih.govacs.org This approach dramatically reduces chemical waste and can lead to the formation of short peptides in high yields. nih.govacs.org

Researchers have successfully synthesized dipeptides and tripeptides using ball-mill grinders, demonstrating the feasibility of this solvent-free method. acs.org While the technology is still in its early stages for the synthesis of longer peptides, it offers a promising alternative to traditional solvent-heavy processes. nih.gov Combining solvent-free conditions with microwave irradiation has also been reported as an efficient protocol, highlighting the versatility of these advanced technologies. rsc.org Furthermore, chemoenzymatic strategies under mechanochemical conditions have been developed, where enzymes like papain remain stable and effectively catalyze peptide bond formation. rsc.org

The development of new coupling reagents has been a cornerstone of innovation in peptide synthesis. These reagents are designed to activate the carboxylic acid of an incoming amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain. Modern reagents offer high reactivity, suppression of side reactions, and improved solubility.

They are broadly classified into families such as phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU). sigmaaldrich.com

Phosphonium Reagents: (e.g., PyBOP) are known for their high reactivity and are ideal for in situ activation without causing guanidinylation of the growing peptide chain. sigmaaldrich.com

Aminium/Uronium Reagents: Reagents like HATU and HCTU generate highly reactive OAt and O-6-ClBt esters, respectively. sigmaaldrich.com These are particularly effective for difficult couplings, including those involving sterically hindered amino acids. More recent developments include reagents based on OxymaPure, such as COMU and PyOxim, which offer high efficiency and a better safety profile compared to benzotriazole-based additives. sigmaaldrich.comuantwerpen.be

The selection of the appropriate coupling reagent is critical, especially for a sterically demanding building block like this compound. Highly reactive reagents like HATU or COMU are often preferred to ensure complete and rapid coupling, thereby minimizing potential side reactions that can occur during prolonged reaction times. sigmaaldrich.com

Reagent ClassExample(s)Key Features & Applications
Phosphonium Salts PyBOP, PyAOPHigh reactivity; does not cause guanidinylation side reactions; suitable for fragment coupling and cyclization. sigmaaldrich.com
Aminium (Uronium) Salts HBTU, TBTUStandard, cost-effective reagents for routine synthesis. sigmaaldrich.com
Aminium (Uronium) Salts HATU, HCTUGenerate highly reactive esters (OAt, O-6-ClBt); excellent for hindered couplings and minimizing epimerization. sigmaaldrich.com
Oxyma-Based Reagents COMU, PyOximHigh efficiency with a non-explosive, safer leaving group (OxymaPure); superior to HOBt-based reagents. sigmaaldrich.comuantwerpen.be
Carbodiimides DICOften used with additives like OxymaPure or HOAt; cost-effective but can lead to side reactions if used alone. uni-kiel.de

Control of Stereochemical Integrity During Synthesis and Deprotection

Maintaining the chirality of each amino acid residue is one of the most significant challenges in peptide synthesis. The loss of stereochemical integrity, known as epimerization or racemization, can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. researchgate.netnih.gov

Epimerization at the α-carbon of an amino acid typically occurs during the activation step of the carboxyl group. mdpi.com The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate. The electron-withdrawing nature of the activated carboxyl group increases the acidity of the α-proton, allowing it to be abstracted by a base. The resulting planar enolate can be re-protonated from either side, leading to a mixture of L- and D-isomers. mdpi.compeptide.com

Interestingly, studies have shown that threonine residues are significantly less prone to epimerization compared to other amino acids like serine or cysteine. nih.gov In a systematic evaluation, glycosylated threonine derivatives were found to produce only negligible amounts of epimerization, whereas glycosylated serine was highly susceptible. nih.gov Under forcing conditions (e.g., high excess of base), threonine is more likely to undergo a β-elimination side reaction rather than epimerization. nih.gov

Despite threonine's inherent resistance, controlling the reaction conditions is still crucial for ensuring high stereochemical purity.

Mitigation Strategies:

Choice of Coupling Reagent and Additive: Using coupling reagents that promote rapid amide bond formation minimizes the lifetime of the reactive intermediate, thus reducing the window for epimerization. The addition of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is known to suppress epimerization more effectively than the standard 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com

Base Selection and Stoichiometry: The type and amount of base used are critical. Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) are generally preferred. Using the minimum necessary amount of base is essential, as excess base significantly promotes proton abstraction and epimerization. mdpi.com

Temperature Control: Performing coupling reactions at lower temperatures (e.g., 0 °C) can slow down the rate of epimerization relative to the rate of peptide bond formation.

FactorEffect on EpimerizationMitigation Strategy
Coupling Reagent Slower-reacting reagents prolong the life of the activated intermediate.Use highly efficient reagents (e.g., HATU, COMU) to ensure rapid coupling. sigmaaldrich.com
Additives Additives with higher acidity and anchimeric assistance suppress oxazolone (B7731731) formation.Employ additives like HOAt instead of HOBt. peptide.com
Base Excess base or unhindered bases increase α-proton abstraction.Use a hindered base (e.g., DIPEA) and limit its stoichiometry to the minimum required. mdpi.com
Temperature Higher temperatures accelerate the rate of epimerization.Conduct couplings at reduced temperatures when possible, especially for sensitive residues.
Amino Acid Structure Threonine is inherently less prone to epimerization than serine. nih.govWhile inherently stable, avoid excessively harsh or prolonged basic conditions that could force side reactions. nih.gov

Strategies for Diastereomeric Purity Maintenance in Peptide Chains

The integration of this compound into peptide chains requires meticulous control over reaction conditions to preserve its stereochemical integrity. The inherent chirality of amino acids is crucial for the final three-dimensional structure and biological activity of a peptide. The primary threat to this integrity during peptide synthesis is epimerization, the change in configuration at a single stereocenter, which can lead to the formation of diastereomeric impurities.

Understanding Epimerization in Threonine Derivatives

Epimerization at the α-carbon of an amino acid residue during peptide coupling is a significant concern. The generally accepted mechanism involves the formation of an oxazol-5(4H)-one intermediate from the activated C-terminal amino acid. mdpi.com This intermediate can lose its stereochemical memory through enolization, and subsequent reaction with an incoming amine nucleophile can yield a mixture of D and L configurations.

However, studies have shown that threonine derivatives exhibit a notable resistance to epimerization compared to other amino acids like serine. acs.orgnih.gov Research comparing glycosylated threonine and serine derivatives in solid-phase peptide synthesis (SPPS) revealed that while serine derivatives are highly susceptible to epimerization, threonine derivatives produce only negligible amounts. acs.orgnih.gov For instance, one study observed less than 0.2% epimerization for an Fmoc-protected glycosylated threonine derivative, whereas a corresponding serine derivative could lead to as much as 80% of the undesired epimer. nih.gov

The structural difference—a single methyl group on the β-carbon of threonine—is believed to be responsible for this divergent behavior. nih.gov Molecular modeling and mechanistic studies suggest that this methyl group influences the conformational preferences of the reactive intermediates, making the pathway to epimerization less favorable. acs.org Instead of epimerizing, threonine derivatives are more prone to a competing side reaction, β-elimination, especially under forcing reaction conditions. acs.orgnih.gov

Key Strategies to Minimize Diastereomer Formation

Despite the inherent resistance of threonine to epimerization, maintaining high diastereomeric purity requires careful selection of synthetic protocols. The following strategies are critical when incorporating this compound into a growing peptide chain:

Choice of Coupling Reagents: The activation step is where the risk of epimerization is highest. The use of coupling reagents that minimize the formation or lifetime of the oxazolone intermediate is paramount. Uronium/aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with an additive like HOBt (Hydroxybenzotriazole), are generally effective. More recently, ynamides have been explored as coupling reagents that demonstrate good efficiency and low epimerization rates. mdpi.com

Control of Base: The presence and strength of the base used during the coupling reaction can significantly influence the rate of epimerization. Tertiary amines like diisopropylethylamine (DIPEA) are commonly used, but their concentration and the reaction time should be optimized. For particularly sensitive couplings, the use of a less-hindered, non-nucleophilic base or a weaker base like 2,4,6-trimethylpyridine (B116444) (collidine) can be advantageous. nih.gov

Avoiding Over-activation: Using an excess of the coupling reagent or allowing the activated amino acid to sit for extended periods before the addition of the amine component should be avoided. This "pre-activation" time can lead to increased oxazolone formation and subsequent epimerization.

Research Findings on Threonine Epimerization

Systematic studies provide quantitative insights into the behavior of threonine derivatives under various coupling conditions.

Derivative StudiedConditionEpimerization (%)Side ProductReference
Fmoc-D-Thr(Trt)-OHPeptide Coupling~4%- nih.gov
Fmoc-D-Thr(Ac₃GalNAcα)-OHPeptide Coupling<0.2%- nih.gov
Fmoc-D-Thr(Ac₃GlcNAcβ)-OHPeptide CouplingNot measured92.4% β-elimination nih.gov

This table is interactive. Click on the headers to sort the data.

These findings underscore that while epimerization is a less dominant side reaction for threonine derivatives, other pathways like β-elimination can become significant, particularly with certain protecting groups or under harsh conditions. nih.gov The choice of protecting groups, both on the N-terminus (Boc) and the side chain (tBu), in this compound is designed to be stable under the coupling conditions, thereby helping to maintain the integrity of the stereocenter. The bulky tert-butyl ether on the side chain provides steric hindrance that may further disfavor the formation of the planar oxazolone intermediate, thus contributing to the preservation of diastereomeric purity.

Advanced Applications of Boc D Thr Tbu Oh in Chemical Research

Design and Synthesis of Peptides and Peptidomimetics

The use of protected amino acids is fundamental to modern peptide synthesis, preventing unwanted side reactions and allowing for the controlled, stepwise assembly of peptide chains. peptide.com BOC-D-THR(TBU)-OH is frequently employed in Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the tert-butyl (tBu) group shields the side-chain hydroxyl of the threonine residue. peptide.com Both protecting groups are labile under acidic conditions, typically being removed with reagents like trifluoroacetic acid (TFA). sigmaaldrich.com

Linear Peptide Architectures and Sequence-Specific Incorporation

This compound is instrumental in the synthesis of linear peptides containing D-threonine residues. The incorporation of D-amino acids can significantly impact the biological activity and proteolytic stability of peptides. For instance, in the synthesis of a double-chain bis-cystinyl hinge fragment of human IgG1, which contained N-terminal threonine residues, a side reaction involving Nα-trifluoroacetylation was observed during the final acidolytic deprotection step. bocsci.com This highlights the importance of carefully considering the peptide sequence and deprotection conditions when using threonine derivatives. bocsci.com

The specific placement of this compound within a peptide sequence is critical for achieving the desired structure and function. In the synthesis of octreotide (B344500), a synthetic analogue of somatostatin (B550006), this compound is sequentially coupled along with other protected amino acids to a resin support. google.com This stepwise approach ensures the correct sequence of the final octapeptide. google.com

Cyclic Peptide and Macrocyclic Structures Incorporating this compound

Cyclic peptides often exhibit enhanced stability and receptor affinity compared to their linear counterparts. nih.gov this compound is a key component in the synthesis of various cyclic peptides and macrocyclic structures. Macrocyclization can be achieved through different strategies, including head-to-tail, side-chain-to-tail, and side-chain-to-side-chain cyclizations. google.com

In the synthesis of a somatostatin analog, cyclo(-SAA3-Phe-d-Trp-Lys(Boc)Thr(tBu)-), this compound was incorporated into the linear precursor before cyclization. acs.org This cyclic hexapeptide analog demonstrated an inhibition constant (IC50) of 0.15 μM for the inhibition of growth hormone release. acs.org Similarly, the synthesis of the cyclic lipo-depsipeptide fengycin, which has potent antifungal properties, involves the use of protected amino acids, including those with tBu and Boc protecting groups. researchgate.net

The synthesis of octreotide also involves a cyclization step. After the linear octapeptide is assembled using this compound and other protected amino acids, it is cleaved from the resin and then cyclized through the formation of a disulfide bond. google.comgoogle.com

Development of Non-Peptide Mimetics and Hybrid Scaffolds (e.g., Sugar Amino Acid Conjugates, Triazole Peptidomimetics)

The limitations of natural peptides as therapeutic agents, such as poor bioavailability and rapid degradation, have driven the development of peptidomimetics. nih.gov These are molecules that mimic the structure and function of peptides but have improved pharmacological properties. This compound has been utilized in the creation of novel non-peptide mimetics and hybrid scaffolds.

Sugar Amino Acid Conjugates: Sugar amino acids (SAAs) are carbohydrate-based structures that can be incorporated into peptides to constrain their conformation. acs.org In the synthesis of a cyclic hexapeptide analog of somatostatin, cyclo(-SAA3-Phe-d-Trp-Lys(Boc)Thr(tBu)-), a sugar amino acid was incorporated alongside this compound to induce a specific β-turn structure. acs.org Another area of research involves the synthesis of glycated peptides. A building block, Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH, was synthesized from D-fructose and used for the site-specific incorporation into peptides, demonstrating a method to create stable glycopeptide structures. nih.gov

Triazole Peptidomimetics: The 1,2,3-triazole ring is often used as a bioisostere for the amide bond in peptides. mdpi.com This replacement can lead to peptidomimetics with increased stability. mdpi.com In one study, a systematic strategy was employed to create triazole-based peptidomimetics by reacting azides with alkynes. rsc.org An alkyne intermediate was synthesized by coupling this compound to a previously formed dipeptide. rsc.org This highlights the utility of this compound in constructing the building blocks for "click chemistry" reactions to form triazole-containing scaffolds. rsc.org Research has shown that while triazoles can mimic some properties of amide bonds, their electronic and geometric differences can significantly impact biological activity. nih.gov

Role as a Chiral Building Block in Complex Natural Product Total Synthesis

The D-configuration of this compound makes it a valuable chiral building block for the total synthesis of complex natural products. The stereochemistry of a molecule is often critical to its biological activity, and starting with a chiral precursor like this compound can simplify the synthetic route and ensure the desired stereochemical outcome.

While direct examples of the total synthesis of complex natural products starting from this compound are not extensively detailed in the provided search results, its use in the synthesis of peptide natural product analogs like octreotide demonstrates its importance in this area. google.comgoogle.com The synthesis of such complex molecules relies on the availability of enantiomerically pure building blocks. The chiral pool, which includes amino acids, provides readily available starting materials for asymmetric synthesis. baranlab.org The principles of using chiral amino acids as synthons can be applied to the synthesis of a wide range of bioactive molecules, including alkaloids. baranlab.org

Application as a Chiral Ligand in Asymmetric Catalysis

In addition to its role as a structural component, derivatives of this compound can be employed as chiral ligands in asymmetric catalysis. The development of enantioselective C-H bond functionalization is a significant area of research, providing powerful strategies for synthesizing complex chiral molecules. snnu.edu.cnrsc.org

Metal-Catalyzed Enantioselective C-H Functionalization Reactions

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis. rsc.org The use of chiral ligands is essential for controlling the stereochemistry of these reactions. Carboxylic acids have been shown to be effective directing groups in C-H activation. sioc-journal.cn

In a palladium(II)-catalyzed enantioselective C-H olefination of racemic α-hydroxy and α-amino phenylacetic acids via kinetic resolution, Boc-L-Thr(Bz)-OH was used as a chiral ligand. snnu.edu.cn This ligand facilitated the reaction to provide enantiomerically enriched products with high enantioselectivities. snnu.edu.cn While this example uses the L-enantiomer with a benzyl (B1604629) protecting group, it demonstrates the principle that protected threonine derivatives can serve as effective chiral ligands in metal-catalyzed C-H functionalization reactions. The development of chiral transient directing groups offers a promising approach to simplify these synthetic processes. nih.gov

Influence on Diastereoselectivity in Chiral Inductions

The compound this compound, a protected form of the D-threonine amino acid, serves as a critical building block in asymmetric synthesis. Its inherent chirality and sterically demanding protecting groups—the tert-butoxycarbonyl (Boc) group on the amine and the tert-butyl (tBu) group on the side-chain hydroxyl—play a pivotal role in directing the stereochemical outcome of reactions. The bulky tBu ether on the β-carbon provides significant steric hindrance, creating a well-defined chiral environment that influences the approach of reactants to a catalytic center or a reactive site. chemimpex.combeilstein-journals.org This steric shielding is instrumental in achieving high levels of diastereoselectivity in various chiral induction processes.

In the field of organocatalysis, protected threonine derivatives have been shown to be highly effective catalysts for asymmetric aldol (B89426) reactions. Research has demonstrated that O-tert-butyl protected threonine can act as a highly syn-selective organocatalyst. diva-portal.org When used in combination with a hydroxy oxime co-catalyst, protected threonine derivatives significantly accelerate direct asymmetric aldol reactions, leading to high yields and excellent stereoselectivity. diva-portal.org For instance, the reaction between dodecanal (B139956) and hydroxyacetone (B41140) catalyzed by a protected threonine derivative yielded the corresponding aldol product with a high diastereomeric ratio (dr) and enantiomeric excess (ee). diva-portal.org The bulky protecting group is crucial for creating a rigid transition state that favors the formation of one diastereomer over the other.

Table 1: Performance of Protected Threonine Derivatives in Asymmetric Aldol Reactions diva-portal.org
Catalyst SystemDonorAcceptorTime (h)Yield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
5gHydroxyacetoneDodecanal4931:1898
5g + 6aHydroxyacetoneDodecanal2921:1998
5hHydroxyacetoneDodecanal2490>1:2097
5h + 6aHydroxyacetoneDodecanal1094>1:2098

Catalysts 5g and 5h are different protected threonine derivatives; 6a is a hydroxy oxime co-catalyst.

Furthermore, derivatives of this compound are employed as chiral ligands in transition metal-catalyzed reactions. In asymmetric hydrogenation, for example, NeoPHOX ligands derived from threonine have proven to be an effective alternative to more expensive ligands. beilstein-journals.org The steric properties of the ligand, which can be fine-tuned by the choice of protecting group on the tertiary alcohol function, directly correlate with the enantioselectivity of the hydrogenation process. beilstein-journals.org Similarly, in palladium-catalyzed kinetic resolutions of α-hydroxy- and α-amino-phenylacetic acids, a ligand derived from O-protected threonine (O-Bz-Boc-Thr-OH) was found to be highly efficient in differentiating between the two enantiomers, enabling the selective C-H functionalization of one enantiomer with high selectivity. dokumen.pub

Chemical Probe Development and Bioconjugation Strategies (Focus on synthetic methodology)

This compound and its analogs are fundamental reagents in the construction of complex biomolecules such as chemical probes and bioconjugates. chemimpex.com Their primary utility lies in their function as well-defined structural units that can be incorporated into peptides and other macromolecules using established synthetic protocols, most notably Solid Phase Peptide Synthesis (SPPS). rsc.orgnih.gov

The predominant synthetic methodology for incorporating this amino acid derivative is Fmoc/tBu-based SPPS. rsc.orgacs.org In this strategy, the corresponding Nα-Fmoc protected version, Fmoc-D-Thr(tBu)-OH, is used. The synthesis proceeds in a stepwise manner on a solid support resin:

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.org

Coupling: The free amine on the resin is then coupled with an excess of the incoming amino acid, Fmoc-D-Thr(tBu)-OH. This reaction is mediated by coupling reagents such as Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or more modern reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). nih.govacs.org

Washing: After the coupling reaction is complete, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated to assemble the desired peptide sequence. rsc.orgnih.gov The Boc group on the amine and the tBu group on the threonine side-chain are stable to the basic conditions used for Fmoc removal but are readily cleaved under strongly acidic conditions (e.g., using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water) during the final step of cleaving the completed peptide from the resin. rsc.org This orthogonal protection scheme allows for the precise, site-specific incorporation of D-threonine into a peptide backbone, which is essential for developing probes that can selectively interact with biological targets like RNA or specific proteins. rsc.org

Beyond standard SPPS, advanced synthetic methods also leverage threonine derivatives. For instance, a Rh(III)-catalyzed three-component carboamidation reaction has been developed to construct unnatural amino acid residues within a peptide sequence. This method is compatible with a wide array of protected amino acid residues, including Thr(tBu), demonstrating the robust chemoselectivity of the transformation and its utility in generating structurally diverse peptide probes. nih.gov These synthetic strategies underscore the importance of this compound as a versatile building block for creating sophisticated molecules for chemical biology research.

Analytical and Spectroscopic Characterization Methodologies in Academic Research

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic methods are indispensable for the analysis of BOC-D-THR(TBU)-OH and its derivatives, providing critical data on purity and stereochemistry.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the resulting products. In peptide synthesis, for instance, HPLC is used to track the coupling of this compound to a growing peptide chain. By comparing the chromatograms of the reaction mixture over time with those of the starting materials and the expected product, researchers can determine the reaction's completion.

Post-synthesis, reversed-phase HPLC (RP-HPLC) is the standard method for purifying and analyzing the purity of peptides containing the Thr(tBu) moiety. The method separates the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side-products. The purity is quantified by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 1: Example HPLC Parameters for Analysis of a Peptide Containing Thr(tBu)

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm

The stereochemical integrity of amino acid derivatives is critical, as the biological activity of peptides is highly dependent on their chirality. Chiral chromatography is employed to determine the enantiomeric purity of this compound derivatives. This technique can separate the D- and L-enantiomers, allowing for the quantification of any potential racemization that may have occurred during synthesis or coupling reactions. This is particularly important when this compound is used in the synthesis of peptides where the specific stereochemistry of each amino acid residue is crucial for its structure and function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of molecules containing this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are utilized.

¹H NMR provides information about the chemical environment of the protons in the molecule. For this compound, characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the tert-butyl group (a singlet around 1.3 ppm), and the protons of the threonine backbone can be observed. ¹³C NMR provides information about the carbon skeleton of the molecule.

In peptide research, NMR is also instrumental in determining the three-dimensional structure and conformational dynamics of peptides containing the Thr(tBu) residue. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide distance constraints between protons, which are then used to calculate the solution structure of the peptide.

Table 2: Representative ¹H NMR Chemical Shifts for this compound

Functional GroupChemical Shift (ppm)Multiplicity
Boc (9H) ~1.45singlet
tBu (9H) ~1.28singlet
α-H ~4.2doublet
β-H ~4.0multiplet
γ-CH₃ ~1.2doublet
NH ~5.3doublet

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Characterization and Sequence Verification in Peptide Studies

Mass spectrometry (MS) is a vital tool for the characterization of this compound derivatives and the peptides that contain them. It provides a highly accurate measurement of the molecular weight of a compound, confirming its identity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for this purpose.

In peptide synthesis, MS is not only used to confirm the molecular weight of the final product but also to verify the amino acid sequence. Tandem mass spectrometry (MS/MS) is employed to fragment the peptide into smaller pieces, and the resulting fragmentation pattern is analyzed to determine the sequence of amino acids. The mass difference corresponding to a Thr(tBu) residue within the fragmentation pattern confirms its incorporation at the correct position in the peptide chain.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination (Where applicable in research studies)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can provide unambiguous proof of its absolute stereochemistry (D-configuration) and detailed information about its bond lengths, bond angles, and solid-state conformation.

Computational and Theoretical Investigations Pertaining to Boc D Thr Tbu Oh

Molecular Modeling and Simulations of Conformational Preferences of BOC-D-THR(TBU)-OH in Various Environments

The conformational landscape of peptides is significantly influenced by the stereochemistry and protecting groups of their constituent amino acids. For this compound, both the D-configuration of the alpha-carbon and the bulky tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protecting groups play crucial roles in defining its conformational preferences.

Molecular modeling studies, including molecular dynamics (MD) simulations, are employed to investigate these preferences. The presence of a D-amino acid in a peptide sequence induces conformational tendencies that are distinct from those of peptides composed solely of L-amino acids. researchgate.net Specifically, D-amino acids can facilitate the formation of specific turn structures that are less favorable for L-amino acids. For instance, molecular modeling focusing on dihedral angles has shown that D-amino acids can readily adopt the necessary φ and ψ angles for structures like a type I′ β-turn. jst.go.jp The Ramachandran plot for D-amino acids shows a preference for positive φ angles, which is inverse to that of L-amino acids. jst.go.jp

The environment, such as the solvent, also plays a critical role. Simulations are often conducted in various solvents, like water or chloroform, to mimic different experimental conditions. nih.gov These computational studies allow for the detailed examination of phenomena such as backbone-backbone and side chain-backbone hydrogen bonds that stabilize specific conformations. nih.gov

Table 1: Representative Dihedral Angles for D-Amino Acids in Specific Turn Structures
Turn TypePositionTypical φ AngleTypical ψ AngleReference
Type I′ β-turni+1 (D-amino acid)+60°+30°General peptide literature
Type I′ β-turni+2 (D-amino acid)+90° jst.go.jp
Type II′ β-turni+1 (D-amino acid)+60°-120°General peptide literature
Type II′ β-turni+2 (D-amino acid)-80°+120°General peptide literature

Quantum Chemical Studies of Reactivity Profiles and Protecting Group Stability

Quantum chemical calculations provide fundamental insights into the electronic structure of this compound, which governs its reactivity and the stability of its protecting groups. These methods can predict the energies of different molecular conformations and the transition states of chemical reactions, offering a detailed understanding of chemical stability. researchgate.net

The two primary protecting groups, Boc on the α-amino group and tBu on the side-chain hydroxyl, are both acid-labile. The Boc group is renowned for its stability towards a wide range of nucleophilic and basic conditions, which is a cornerstone of its utility in orthogonal peptide synthesis strategies. organic-chemistry.org It is typically removed under acidic conditions, such as with neat trifluoroacetic acid (TFA) or TFA in dichloromethane (B109758) (DCM). mdpi.com Similarly, the tert-butyl ether protecting the threonine side chain is cleaved under strong acid conditions. researchgate.net

Quantum chemical methods have been applied to peptides containing D-amino acids to calculate the relative energies of different conformations, such as pseudo-cyclic versus extended forms. researchgate.net These calculations, often using methods like Density Functional Theory (DFT) (e.g., B3LYP with a polarizable continuum model), can predict the most stable conformers in solution, which often correlates with experimental outcomes like reaction yields. researchgate.net

The reactivity profile of the molecule is dominated by the chemistry of these protecting groups. The stability of the Boc group allows for selective deprotection of other groups, like Fmoc, using bases such as piperidine (B6355638), without affecting the Boc protection. organic-chemistry.org The stability of the tert-butyl ether is also crucial, as it prevents unwanted side reactions at the hydroxyl group, such as O-acylation, during peptide coupling steps. acs.org The choice of deprotection reagents and conditions is critical to ensure the integrity of the peptide. For instance, studies have shown that incomplete Boc deprotection can occur with insufficient acid treatment time, leading to deletion sequences in solid-phase peptide synthesis. mdpi.com

Table 2: Stability of Protecting Groups in this compound
Protecting GroupChemical ConditionStabilityReference
N-α-BocStrong Acid (e.g., TFA)Labile (Cleaved) mdpi.com
N-α-BocBase (e.g., Piperidine)Stable organic-chemistry.org
N-α-BocNucleophilesStable organic-chemistry.org
O-tBuStrong Acid (e.g., TFA, HClO₄)Labile (Cleaved) researchgate.net
O-tBuBase (e.g., Piperidine)StableGeneral peptide chemistry

Predictive Modeling for Peptide Folding and Ligand-Binding Interactions (Focus on theoretical principles)

Predictive modeling leverages the intrinsic properties of amino acid derivatives like this compound to forecast the behavior of larger, more complex peptides. These models are built on theoretical principles and are increasingly important in peptide design, synthesis, and understanding ligand-receptor interactions.

One key area of predictive modeling is the forecasting of peptide aggregation during solid-phase peptide synthesis (SPPS). Aggregation is often driven by the formation of intermolecular β-sheet structures, which can hinder synthesis. chemrxiv.org The conformational properties of individual amino acids are critical inputs for these models. This compound, being a β-branched amino acid, has a known propensity to aggravate aggregation effects. chemrxiv.org Modern predictive tools utilize various machine learning and data analytical models (such as XGBoost, Random Forest, and language models like BERT) to predict whether a given peptide sequence is likely to aggregate based on the contributions of its constituent amino acids. chemrxiv.org These models can be trained on experimental data, such as in-line UV monitoring from peptide synthesizers, to identify aggregation-prone sequences. chemrxiv.org

Another significant application of predictive modeling is in the design of peptides with specific folds or binding capabilities. The conformational preferences of D-amino acids to induce turns are a fundamental principle used in the rational design of cyclic peptides and peptidomimetics. researchgate.net By understanding how a residue like D-threonine influences local geometry, researchers can strategically place it within a sequence to promote a desired fold, which may be crucial for binding to a biological target. jst.go.jpacs.org For example, modeling the conformational landscape of a linear peptide can predict its propensity to cyclize, guiding the synthesis of potentially therapeutic cyclic peptides. researchgate.net

The theoretical principles behind these models involve translating the chemical information of the amino acid (e.g., stereochemistry, side-chain bulk, protecting groups) into numerical parameters that can be used in algorithms. These algorithms then learn the relationship between these parameters and a macroscopic outcome, such as aggregation factor or binding affinity. The ultimate goal is to create a robust predictive framework that can accelerate the discovery and development of novel peptides by minimizing experimental trial and error.

Table 3: Examples of Predictive Modeling in Peptide Science
Modeling ApproachPredicted PhenomenonKey Input ParametersTheoretical PrincipleReference
Machine Learning (e.g., XGBoost, Random Forest)Peptide aggregation during synthesisAmino acid sequence, properties of β-branched residuesCorrelation of sequence features with experimentally observed aggregation (e.g., from UV data). chemrxiv.org
Molecular Dynamics & Quantum MechanicsPeptide cyclization propensityDihedral angles, conformational energies, inter-terminal distancesThe stability of pre-cyclic conformations in a linear precursor determines the favorability of the cyclization reaction. researchgate.net
Structure-Based DesignSecondary structure formation (e.g., β-turns)Stereochemistry (L vs. D), residue-specific φ/ψ preferencesStrategic placement of conformationally constrained residues (like D-amino acids) can force a peptide backbone into a desired fold. jst.go.jpacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for BOC-D-THR(TBU)-OH, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis of this compound typically involves tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protection of the threonine hydroxyl and amino groups. Key steps include:

  • Protection : Use Boc anhydride under basic conditions (e.g., NaHCO₃) for amino group protection .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures removal of unreacted reagents and byproducts.
  • Chiral Integrity : Monitor enantiomeric excess via chiral HPLC or polarimetry, as improper pH or temperature during deprotection may lead to racemization .
    • Data Considerations : Compare melting points, NMR spectra (e.g., ¹H and ¹³C), and optical rotation values against literature benchmarks.

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .
  • Humidity Sensitivity : Store samples in desiccators with controlled humidity (e.g., 25°C, 60% RH) and track mass loss or hydrolysis via FTIR or LC-MS .
  • Long-Term Storage : Use argon or nitrogen atmospheres to prevent oxidation.

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to model Boc and tBu group interactions. Exact exchange terms improve accuracy in predicting reaction barriers .
  • Correlation Energy : Apply the Colle-Salvetti formula to account for electron correlation effects, particularly in hydrogen-bonded systems like peptide backbones .
    • Data Contradictions : Discrepancies between experimental and theoretical NMR chemical shifts may arise from solvent effects or incomplete basis sets. Use implicit solvent models (e.g., PCM) for refinement .

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate unit cell parameters (e.g., a, b, c, α, β, γ) across multiple datasets. Use software like Mercury or Olex2 for structure refinement .
  • Error Sources : Identify outliers in bond angles or torsion angles caused by disordered tert-butyl groups. Apply restraints during refinement to mitigate overfitting .

Q. What strategies ensure reproducibility in peptide coupling reactions using this compound?

  • Methodological Answer :

  • Activation Methods : Compare carbodiimides (e.g., DCC, EDC) with coupling agents like HOBt or HOAt. Monitor reaction efficiency via LC-MS or ninhydrin tests.
  • Side Reactions : Suppress racemization by using low temperatures (0–4°C) and additives like DMAP .
    • Quality Control : Validate coupling yields via mass spectrometry and amino acid analysis after deprotection.

Safety and Compliance

Q. What safety protocols are critical when handling this compound in peptide synthesis?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods .
  • Waste Disposal : Neutralize acidic byproducts (e.g., TFA from Boc deprotection) before disposal. Follow institutional guidelines for hazardous organic waste .

Data Reproducibility and Reporting

Q. How should researchers document synthetic procedures for this compound to meet journal standards?

  • Methodological Answer :

  • FAIR Principles : Include detailed reaction conditions (solvents, temperatures, molar ratios), characterization data (NMR shifts, HPLC traces), and raw spectral files in supplementary materials .
  • Ethical Reporting : Disclose any deviations from published protocols and their impact on outcomes .

Advanced Analytical Techniques

Q. What advanced spectroscopic methods can resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer :

  • NOESY NMR : Detect through-space nuclear Overhauser effects to confirm relative configurations.
  • VCD Spectroscopy : Vibrational circular dichroism provides absolute configuration data but requires high-purity samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.